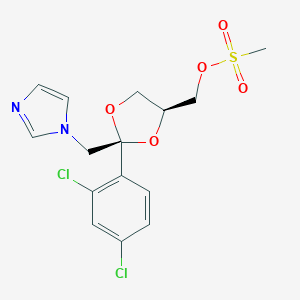![molecular formula C8H9BrN4O B062471 (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol CAS No. 187344-68-9](/img/structure/B62471.png)
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been developed through a series of chemical reactions. The paper will focus on the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is not fully understood. However, it has been shown to inhibit the activity of certain protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol may disrupt cellular processes and lead to cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol are not fully understood. However, it has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been shown to inhibit the activity of certain protein kinases, which may disrupt cellular processes and lead to cell death.
Advantages And Limitations For Lab Experiments
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has several advantages and limitations for lab experiments. One advantage is that it has potential applications in the development of new drugs and in the study of biological processes. It has been shown to have antitumor activity and has been used in the development of anticancer drugs. One limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol. One direction is to further investigate the mechanism of action and the biochemical and physiological effects of the compound. Another direction is to explore its potential applications in the development of new drugs and in the study of biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound, which could make it more accessible for research purposes.
Conclusion:
In conclusion, (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol is a synthetic compound that has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. While the mechanism of action is not fully understood, research on the compound has the potential to lead to new insights into cellular processes and the development of new drugs.
Synthesis Methods
The synthesis of (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol involves a series of chemical reactions. The starting material for the synthesis is 6-bromoimidazo[1,2-a]pyrazine, which is reacted with methylamine to form 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine. This compound is then reacted with formaldehyde to form (6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol.
Scientific Research Applications
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol has potential applications in scientific research. It has been used in the development of new drugs and in the study of biological processes. The compound has been shown to have antitumor activity and has been used in the development of anticancer drugs. It has also been used in the study of protein kinase inhibitors and has been shown to inhibit the activity of certain protein kinases.
properties
CAS RN |
187344-68-9 |
|---|---|
Product Name |
(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol |
Molecular Formula |
C8H9BrN4O |
Molecular Weight |
257.09 g/mol |
IUPAC Name |
[6-bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C8H9BrN4O/c1-10-7-8-11-2-5(4-14)13(8)3-6(9)12-7/h2-3,14H,4H2,1H3,(H,10,12) |
InChI Key |
CWUARLQLCAXMCJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CN2C1=NC=C2CO)Br |
Canonical SMILES |
CNC1=NC(=CN2C1=NC=C2CO)Br |
synonyms |
(6-BROMO-8-(METHYLAMINO)IMIDAZO[1,2-A]PYRAZIN-3-YL)METHANOL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)


![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)







